Inferred IDO1 Inhibitory Potential: Structural Superiority Over 1-Methyltryptophan
The 7-aminoindole scaffold is a validated core for potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibition. While direct data for the target compound is lacking, its 7-aminoindole core is associated with significantly higher potency than the first-generation IDO inhibitor, 1-methyltryptophan. This comparison illustrates the potential for enhanced target engagement offered by this scaffold class [1].
| Evidence Dimension | IDO1 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | Data Not Available for 1-Isopropyl-1H-indol-7-amine |
| Comparator Or Baseline | 1-methyltryptophan (1-MT): IC50 = 18.4 μM in HeLa cells ; Representative 7-aminoindole derivative (BDBM50285416): IC50 = 0.5 nM in HeLa cells [1] |
| Quantified Difference | >10,000-fold difference between the 7-aminoindole scaffold and the 1-MT comparator. |
| Conditions | Inhibition of IDO1 in human HeLa cells |
Why This Matters
This demonstrates the substantial potency advantage achievable with the 7-aminoindole pharmacophore, justifying its selection as a starting point for inhibitor design over weaker structural classes.
- [1] BindingDB. BDBM50285416 (CHEMBL4161733). Affinity Data: IC50 = 0.5 nM for human IDO1 in HeLa cells. View Source
